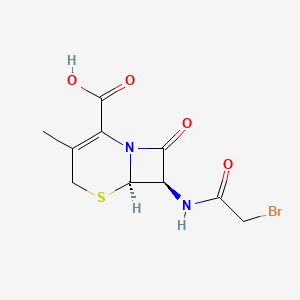

Cefathiamidine impurity 15

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrN2O4S |

|---|---|

Molecular Weight |

335.18 g/mol |

IUPAC Name |

(6R,7R)-7-[(2-bromoacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C10H11BrN2O4S/c1-4-3-18-9-6(12-5(14)2-11)8(15)13(9)7(4)10(16)17/h6,9H,2-3H2,1H3,(H,12,14)(H,16,17)/t6-,9-/m1/s1 |

InChI Key |

ASFXWJTWTNQHSY-HZGVNTEJSA-N |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CBr)SC1)C(=O)O |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O |

Origin of Product |

United States |

Formation and Characterization of Cefathiamidine Impurities

Elucidation of Impurity Sources in Cefathiamidine (B193784) Manufacturing and Storage

The origins of impurities in Cefathiamidine can be broadly categorized into two main areas: those arising from the manufacturing process itself and those formed through the degradation of the active pharmaceutical ingredient (API) over time.

Process-Related Impurities: Starting Materials, Intermediates, and By-products

The synthesis of Cefathiamidine is a multi-step process that involves various starting materials, intermediates, and reagents. Impurities can be introduced at any of these stages and carried through to the final product if not adequately controlled. For instance, impurities in the starting materials can react to form new, unintended compounds. Similarly, intermediates may undergo side reactions, leading to the formation of by-products that persist in the final API.

The synthesis of related cephalosporins, such as ceftazidime (B193861), highlights the potential for process-related impurities. In the manufacturing of ceftazidime, impurities can arise from the synthesis of key intermediates or from the raw materials used. For example, the use of certain solvents or reagents can lead to the formation of specific impurities that need to be strictly controlled.

Degradation Pathways Leading to Cefathiamidine Impurity Formation

Cefathiamidine, like many β-lactam antibiotics, is susceptible to degradation under various conditions, leading to the formation of degradation products. These degradation pathways are a significant source of impurities, particularly during storage. The principal mechanisms of degradation include hydrolysis and oxidation.

Under accelerated storage conditions, the primary degradation products of Cefathiamidine are its hydrolytic products. Studies have identified major degradation compounds such as desacetylcefathiamidine and cefathiamidine lactone. The formation of these impurities is a result of the chemical instability of the Cefathiamidine molecule in the presence of moisture.

Mechanistic Investigations of Cefathiamidine Impurity Generation

Understanding the mechanisms by which impurities are formed is essential for developing strategies to minimize their presence. This involves studying the kinetics of degradation and the specific chemical reactions that lead to the formation of degradation products.

Studies on Cefathiamidine Degradation Kinetics

The rate at which Cefathiamidine degrades and forms impurities is influenced by factors such as temperature, pH, and the presence of light. Degradation kinetic studies of similar cephalosporins, like ceftazidime, have shown that the decomposition process can be followed using techniques such as High-Performance Liquid Chromatography (HPLC). These studies help to establish the shelf-life of the drug product and recommend appropriate storage conditions. The degradation of ceftazidime in aqueous solutions has been shown to follow first-order kinetics.

Hydrolytic Degradation Pathways of Cefathiamidine

Hydrolysis is a major degradation pathway for Cefathiamidine and other cephalosporins. The β-lactam ring, a core structural feature of this class of antibiotics, is susceptible to cleavage by water. This can be catalyzed by acidic or basic conditions.

The hydrolytic degradation of cephalosporins can be complex, involving multiple steps. For ceftazidime, hydrolysis can involve the opening of the β-lactam ring and hydrolysis of the group at the C-3 position. In the case of Cefathiamidine, hydrolysis leads to the formation of key impurities. The general mechanism of β-lactam hydrolysis involves nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to ring opening.

Oxidative Degradation Pathways of Cefathiamidine

In addition to hydrolysis, Cefathiamidine can also undergo oxidative degradation. This can be initiated by exposure to oxygen, light, or certain metal ions. The thioether group present in the Cefathiamidine structure is a potential site for oxidation, which can lead to the formation of sulfoxide (B87167) derivatives.

Stress testing of similar cephalosporins, such as cefditoren (B193786) pivoxil, has shown that they are susceptible to oxidative stress. While specific oxidative degradation pathways for Cefathiamidine are not extensively detailed in the provided search results, the general principles of cephalosporin (B10832234) oxidation suggest that this is a relevant degradation pathway to consider.

Data on Cefathiamidine Impurities

| Impurity Name | Molecular Formula | Source |

| Desacetylcefathiamidine | Not Specified | Degradation |

| Cefathiamidine lactone | Not Specified | Degradation |

Photolytic Degradation Pathways of Cefathiamidine

The photostability of a drug is its ability to withstand exposure to light without undergoing chemical changes. q1scientific.com Photolytic degradation involves the breakdown of molecules by light energy. researchgate.net For Cefathiamidine, as with other cephalosporins, exposure to light, particularly UV radiation, can initiate degradation pathways. nih.govnih.gov

Studies on related cephalosporins indicate that photolytic degradation can lead to the formation of various products. nih.gov The specific pathways for Cefathiamidine are influenced by factors such as the wavelength of light, intensity, and the presence of photosensitizers. nih.govmdpi.com To properly assess photostability, studies are often conducted under controlled conditions, exposing the drug to a combination of cool white fluorescent and near-ultraviolet lamps. europa.eunih.gov Dark control samples are used to differentiate between light-induced degradation and thermal degradation that might occur simultaneously. q1scientific.com

Thermal Degradation Pathways of Cefathiamidine

Thermal degradation refers to the breakdown of a compound at elevated temperatures. nih.gov For Cefathiamidine, thermal stability is a critical factor during its manufacturing, storage, and transportation. sdkx.net The kinetics of thermal decomposition of Cefathiamidine have been investigated using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC). sdkx.netabcristalografia.org.br

One study indicated that the thermal decomposition of Cefathiamidine occurs in a single step, with an initial decomposition temperature ranging from 430 K to 450 K (157°C to 177°C). sdkx.net The activation energy for this process was found to decrease as the extent of decomposition increased. sdkx.net In general, β-lactam antibiotics, including cephalosporins, are known to be susceptible to thermal degradation. cabidigitallibrary.org Amorphous forms of cephalosporins are often less stable than their crystalline counterparts. nih.gov

The degradation process typically involves the breaking of chemical bonds, leading to the formation of smaller molecules. nih.gov For some cephalosporins, the initial step of thermal degradation involves the loss of water molecules from hydrated forms, followed by the decomposition of the core dihydrothiazine ring structure at higher temperatures. abcristalografia.org.brnih.govresearchgate.net

Under accelerated storage conditions, hydrolysis is a common degradation pathway for Cefathiamidine, leading to products such as desacetylcefathiamidine and cefathiamidine lactone. nih.govresearchgate.net

Isolation and Purification Strategies for Cefathiamidine Impurities (e.g., Impurity 15)

The isolation and purification of impurities are essential steps for their structural elucidation and for establishing safety profiles. Various chromatographic and non-chromatographic techniques are employed for this purpose.

Preparative Chromatographic Techniques for Impurity Enrichment

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for isolating and purifying impurities from pharmaceutical substances. frontiersin.orgresearchgate.netnih.govjfda-online.com This method allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

For cephalosporin impurities, reversed-phase HPLC (RP-HPLC) is frequently employed. frontiersin.orgnih.gov In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. By carefully controlling the composition of the mobile phase, impurities can be separated from the parent drug and from each other. frontiersin.org The fractions containing the desired impurity are collected, pooled, and then concentrated, often through techniques like rotary evaporation and lyophilization (freeze-drying), to obtain the pure impurity. frontiersin.orgnih.govjfda-online.com

Two-dimensional liquid chromatography (2D-LC) is another powerful technique that enhances separation efficiency. researchgate.net It can combine different separation modes, such as size exclusion chromatography (SEC) and RP-HPLC, to resolve complex mixtures of impurities. researchgate.net

Table 1: Example Parameters for Preparative RP-HPLC

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., YMC-ODS-A, 250 x 50 mm, 10 μm) | nih.gov |

| Mobile Phase | Gradient elution with water/acetonitrile (B52724) mixtures, often with pH modifiers like acetic acid or ammonium (B1175870) formate. | frontiersin.orgresearchgate.net |

| Flow Rate | Typically higher than analytical HPLC (e.g., 10-30 mL/min). | nih.govjfda-online.com |

| Detection | UV detector set at a wavelength where the impurity absorbs. | nih.govjfda-online.com |

Non-Chromatographic Isolation Methods

While chromatographic techniques are dominant, non-chromatographic methods can also be utilized, particularly for initial enrichment or for specific types of impurities. These methods often exploit differences in physical properties like solubility.

One approach is crystallization . If an impurity has significantly different solubility characteristics from the main compound in a particular solvent system, it may be possible to selectively crystallize one from the other.

Another technique is liquid-liquid extraction . This can be used to separate impurities based on their differential solubility in two immiscible liquid phases. The pH of the aqueous phase can be adjusted to ionize or de-ionize the impurity, thereby altering its partitioning behavior.

For polymeric impurities, size exclusion chromatography (SEC) , which separates molecules based on their size, can be considered a non-chromatographic separation method in the sense that it doesn't rely on chemical interactions with the stationary phase. frontiersin.org

Structural Elucidation Methodologies for Cefathiamidine Impurities (e.g., Impurity 15)

Once an impurity has been isolated and purified, a variety of analytical techniques are used to determine its chemical structure.

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is typically required for the unambiguous identification of an impurity's structure. researchgate.netnih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the impurity. jfda-online.comsemanticscholar.org High-resolution mass spectrometry (HR-MS) is particularly valuable for determining the precise molecular formula. frontiersin.org Tandem mass spectrometry (MS/MS or MSn) involves fragmenting the molecule and analyzing the resulting fragments to deduce its structure. nih.govresearchgate.netnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the analysis of impurities as they are separated chromatographically. nih.govnih.govchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed structure of a molecule. semanticscholar.orgnih.gov One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of the atoms in the molecule. frontiersin.orgnih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and piece together the complete molecular structure. frontiersin.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. frontiersin.orgresearchgate.netnih.gov Characteristic absorption bands can indicate the presence of key structural features like β-lactam rings, carbonyl groups, and amide bonds. jfda-online.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic structure of a molecule and is often used in conjunction with chromatography for detection and quantification. frontiersin.orgnih.gov The UV spectrum can sometimes help in identifying the class of an impurity. nih.govresearchgate.net

Table 2: Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided | Reference |

|---|---|---|

| Mass Spectrometry (MS, HR-MS, MS/MS) | Molecular weight, elemental composition, fragmentation patterns. | nih.govfrontiersin.orgjfda-online.com |

| Nuclear Magnetic Resonance (NMR) | Detailed atomic connectivity and 3D structure. | frontiersin.orgnih.govsemanticscholar.org |

| Infrared (IR) Spectroscopy | Presence of functional groups. | frontiersin.orgresearchgate.netjfda-online.com |

| UV-Visible Spectroscopy | Electronic structure, chromophores. | nih.govfrontiersin.org |

By integrating the data from these various spectroscopic techniques, a complete and unambiguous structure for Cefathiamidine impurity 15 and other related substances can be determined. researchgate.netnih.gov

Compound Names

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, techniques such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be utilized to unambiguously assign the proton and carbon signals and to establish connectivity within the molecule.

Table 1: Hypothetical 1H and 13C NMR Data for this compound based on common degradation pathways.

| Atom No. | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 5.05, d, J=4.5 | 57.5 |

| 3 | 3.50, d, J=18.0; 3.70, d, J=18.0 | 25.0 |

| 4 | - | 125.0 |

| 6 | 5.75, dd, J=4.5, 8.5 | 59.0 |

| 7 | 5.10, d, J=8.5 | 58.0 |

| Side Chain | Various | Various |

Note: This data is illustrative and not based on experimentally verified results for a compound specifically named "this compound."

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS): Q-TOF LC/MS, LC-MS/MS

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by providing a highly accurate mass measurement. Techniques such as Quadrupole Time-of-Flight (Q-TOF) Liquid Chromatography/Mass Spectrometry (LC/MS) and tandem mass spectrometry (LC-MS/MS) are used to identify and structurally characterize impurities. researchgate.netveeprho.commagtechjournal.commdpi.comnih.gov

In the context of Cefathiamidine, LC-MS/MS has been effectively used to identify its degradation products. nih.gov For example, studies have identified desacetylcefathiamidine and cefathiamidine lactone as major degradation compounds under accelerated storage conditions. researchgate.netnih.gov The ESI mass spectrum of a potential impurity in a related cephalosporin, ceftazidime, exhibited a protonated molecular ion peak at m/z 561 [M+H]+, indicating a molecular weight of 560, which is 14 atomic mass units more than the parent drug. jfda-online.com This difference suggested the addition of a CH2 group. jfda-online.com Fragmentation patterns observed in MS/MS experiments provide further structural insights. For instance, the loss of specific side chains or ring fragments can help to pinpoint the site of modification. researchgate.net

Table 2: Illustrative HRMS Fragmentation Data for a Potential Cefathiamidine Impurity.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Inferred Structural Fragment |

|---|---|---|---|

| [M+H]⁺ | [M+H - 44]⁺ | 44 | Loss of CO₂ |

| [M+H]⁺ | [M+H - 129]⁺ | 129 | Loss of acyl side chain |

| [M+H]⁺ | [M+H - 154]⁺ | 154 | Loss of aminothiazole ring fragment |

Note: This data is hypothetical and serves to illustrate the type of information obtained from MS/MS experiments.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. In the analysis of cephalosporin impurities, IR spectroscopy can confirm the presence of key functional groups such as the β-lactam ring, amide linkages, carboxylic acids, and esters. researchgate.netresearchgate.netfarmaciajournal.comsapub.orgresearchgate.net

The characteristic IR absorption bands for cephalosporins include a strong C=O stretching vibration for the β-lactam ring typically observed around 1770 cm⁻¹. Other significant bands correspond to the amide C=O stretch (around 1670 cm⁻¹), the carboxyl C=O stretch (around 1720 cm⁻¹), and N-H stretching vibrations (around 3400 cm⁻¹). jfda-online.com Any shift in these bands or the appearance of new bands in the spectrum of an impurity compared to the parent drug can indicate a structural change. For example, the formation of an ester would introduce a new C=O stretching band. jfda-online.com

Table 3: Typical Infrared Absorption Frequencies for Cephalosporin Functional Groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| β-Lactam C=O | 1760 - 1780 |

| Amide C=O | 1650 - 1680 |

| Carboxyl C=O | 1700 - 1740 |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophoric systems. The cephem nucleus and its substituents in cephalosporins contain chromophores that absorb UV radiation. researchgate.netmagtechjournal.com Changes in the position or intensity of the absorption maxima (λmax) in the UV-Vis spectrum of an impurity compared to the parent compound can signal alterations to the chromophoric system. For instance, degradation or modification of the dihydrothiazine ring or the acyl side chain can lead to shifts in the UV spectrum. The UV spectra, in conjunction with chromatographic behavior, have been used to aid in the identification of cefathiamidine degradation products. researchgate.netnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Cefathiamidine |

| This compound |

| Desacetylcefathiamidine |

| Cefathiamidine lactone |

Analytical Method Development and Validation for Cefathiamidine Impurity 15

Development of Stability-Indicating Analytical Procedures for Cefathiamidine (B193784) and its Impurities

A stability-indicating analytical method (SIAM) is a validated procedure that can accurately measure the active ingredient(s) without interference from degradation products, process impurities, or other potential components in the sample. ijcrt.org The primary objective of developing such methods for Cefathiamidine is to monitor and ensure its quality, safety, and potency throughout its shelf life. ijcrt.org The development process typically involves subjecting the drug substance to stress conditions like acid/base hydrolysis, oxidation, heat, and light to intentionally generate degradation products. nih.gov This forced degradation helps to ensure the analytical method's specificity and selectivity in separating the main compound from all potential impurities, including Impurity 15. nih.govijpsm.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique for developing stability-indicating methods for small-molecule drugs like Cefathiamidine due to its efficiency in separating complex mixtures. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Method Development for Cefathiamidine Impurity 15

HPLC is a cornerstone technique for the impurity profiling of pharmaceutical compounds. researchgate.net For Cefathiamidine and its related substances, such as Impurity 15, HPLC methods are developed to provide high resolution, sensitivity, and accuracy. nih.gov The goal is to create a single, robust method capable of separating the main Cefathiamidine peak from a multitude of potential impurities that may arise during synthesis or degradation. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode of HPLC for the analysis of pharmaceutical impurities. researchgate.netnih.gov In this technique, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govderpharmachemica.com

The development of an RP-HPLC method for Cefathiamidine and Impurity 15 involves the systematic optimization of several key parameters to achieve the desired separation. These parameters include:

Column Chemistry: C18 columns are commonly employed for their hydrophobic retention capabilities, which are effective for separating cephalosporins and their impurities. nih.gov

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is adjusted to control the retention and resolution of the analytes. Gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures of impurities with varying polarities. chromatographyonline.comnih.gov

pH of Mobile Phase: The pH of the aqueous component of the mobile phase is critical as it affects the ionization state of acidic or basic analytes like Cefathiamidine, thereby influencing their retention time and peak shape. researchgate.net

Column Temperature: Maintaining a consistent column temperature helps ensure reproducible retention times and can improve peak symmetry. nih.gov

Detection Wavelength: A UV detector is typically used, and the wavelength is selected to maximize the response for both the API and the impurities of interest. nih.gov

A study focused on determining related substances in Cefathiamidine utilized a high-speed HPLC method with a C18 column and an isocratic mobile phase of phosphate (B84403) buffer and acetonitrile (86:14) at a detection wavelength of 254 nm. researchgate.net This demonstrates a practical application of RP-HPLC for Cefathiamidine impurity analysis.

Table 1: Example of Optimized RP-HPLC Parameters for Cephalosporin (B10832234) Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | Phosphate Buffer (pH adjusted) nih.govnih.gov |

| Mobile Phase B | Acetonitrile nih.govnih.gov |

| Elution Mode | Gradient chromatographyonline.comnih.gov |

| Flow Rate | 1.0 - 1.3 mL/min nih.gov |

| Column Temperature | 35 °C nih.gov |

| Detection | UV at 255 nm nih.gov |

This table represents typical starting conditions for method development based on similar compounds.

When single-dimension HPLC cannot resolve all impurities from the main API peak, two-dimensional liquid chromatography (2D-LC) offers a powerful solution. waters.com This advanced technique enhances peak capacity and resolving power by combining two independent separation mechanisms. pharmafocuseurope.comnih.gov A fraction from the first dimension (¹D) column containing unresolved peaks can be automatically transferred to a second dimension (²D) column with different selectivity for further separation. nih.govresearchgate.net

For a complex sample like Cefathiamidine containing numerous impurities, including the closely eluting Impurity 15, 2D-LC can be invaluable. For instance, a heart-cutting 2D-LC approach could be employed where the portion of the eluent from the first RP-HPLC column containing Impurity 15 and other co-eluting species is selectively sent to a second column (e.g., a phenyl-hexyl or cyano column) that provides a different separation mechanism, thereby achieving complete resolution. nih.gov Research has demonstrated the utility of 2D-LC for analyzing polymer impurities in Cefathiamidine, showcasing its applicability for complex impurity profiling. magtechjournal.com

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which provides significantly higher efficiency and resolution compared to traditional HPLC. semanticscholar.org This technology allows for much faster analysis times without sacrificing separation quality, making it highly suitable for high-throughput quality control environments. lcms.cz

For the analysis of Cefathiamidine and Impurity 15, transitioning a method from HPLC to UHPLC can offer several advantages:

Improved Resolution: The higher efficiency of UHPLC columns can resolve impurities that are closely eluting or co-eluting in a standard HPLC method.

Faster Run Times: Analysis times can be reduced by a factor of 5-10, increasing laboratory productivity.

Reduced Solvent Consumption: The lower flow rates and shorter run times associated with UHPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. lcms.cz

The validation of UHPLC-MS methods for quantifying impurities in peptide fragments has been successful, demonstrating the robustness and reliability of this technology for trace-level analysis in complex pharmaceutical substances. usp.org

Gas Chromatography (GC) Applications for Volatile Cefathiamidine Impurities

While HPLC is the primary tool for non-volatile impurities, Gas Chromatography (GC) is essential for the detection and quantification of volatile and semi-volatile impurities. thermofisher.com In the context of Cefathiamidine manufacturing, this typically involves the analysis of residual solvents used during the synthesis and purification processes. ispub.com Regulatory bodies require strict control over these residual solvents, as they can pose health risks. ispub.com

A GC method, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would be developed to separate and quantify any potential volatile organic impurities. ispub.commdpi.com The method involves dissolving the Cefathiamidine sample in a suitable solvent and injecting it into the GC system. The high temperatures of the injector and column vaporize the volatile components, which are then separated based on their boiling points and interaction with the stationary phase. thermofisher.com While Cefathiamidine itself is not volatile, this technique is crucial for controlling other potential volatile impurities that may be present in the final drug substance. sepscience.com

Table 2: Typical GC System Parameters for Residual Solvent Analysis

| Parameter | Condition |

|---|---|

| Column | e.g., BP 624 or Stabilwax®-DB thermofisher.comispub.com |

| Carrier Gas | Helium or Nitrogen thermofisher.comispub.com |

| Injector Temperature | 230-250 °C thermofisher.comispub.com |

| Oven Program | Temperature gradient (e.g., 50 °C to 320 °C) thermofisher.com |

| Detector | FID or MS ispub.commdpi.com |

This table provides a general example of GC conditions used for pharmaceutical impurity analysis.

Capillary Electrophoresis (CE) for Cefathiamidine Impurity Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates charged molecules in an electric field based on their electrophoretic mobility. nih.govresearchgate.net It offers several advantages over HPLC, including extremely high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com

For Cefathiamidine and its impurities, which are typically charged molecules, CE, particularly Capillary Zone Electrophoresis (CZE), can be a powerful analytical tool. nih.gov The separation in CZE is based on differences in the charge-to-size ratio of the analytes. researchgate.net Method development in CE involves optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature to achieve the desired separation of Impurity 15 from the parent drug and other related substances. mdpi.com The coupling of CE with mass spectrometry (CZE-MS) can provide even greater specificity and facilitate the identification of unknown impurities. nih.gov

Application of Hyphenated Analytical Techniques for Comprehensive Impurity Profiling

The identification and characterization of pharmaceutical impurities are paramount for ensuring drug safety and efficacy. Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable tools for creating comprehensive impurity profiles. These methods provide both retention information for separation and structural information for identification.

LC-MS and GC-MS in Cefathiamidine Impurity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of impurities in cephalosporin antibiotics like Cefathiamidine. oup.com Its high sensitivity and specificity make it ideal for detecting and identifying non-volatile and thermally unstable compounds. nih.gov In the analysis of Cefathiamidine, LC-MS has been effectively used to identify various degradation products. nih.govresearchgate.net The method typically involves separating the drug substance and its impurities on a C18 column, followed by detection using mass spectrometry, often with an electrospray ionization (ESI) source in positive ion mode to obtain molecular weight and fragmentation data. oup.comnih.govresearchgate.net This data is crucial for deducing the structures of unknown impurities such as impurity 15.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique, primarily for the analysis of volatile and semi-volatile impurities that may be present in the starting materials or formed during the manufacturing process. thermofisher.comchromatographyonline.com While many cephalosporin-related impurities are not sufficiently volatile for direct GC-MS analysis, derivatization can be employed to increase their volatility and thermal stability. jfda-online.com For instance, silylation or acylation can convert polar functional groups into less polar, more volatile derivatives suitable for GC analysis. jfda-online.com The high resolution and sensitivity of modern GC-MS systems, particularly those with Time-of-Flight (TOF) mass spectrometers, allow for accurate mass measurements and confident structural elucidation of volatile impurities. thermofisher.com

Table 1: Typical LC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of a volatile buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole-Orbitrap |

| Scan Mode | Full Scan for detection and MS/MS for fragmentation analysis |

Online and Off-line LC-NMR Integration for Structural Confirmation

While LC-MS provides essential information on molecular weight and fragmentation, it can sometimes be insufficient for the unambiguous structural determination of closely related isomers, which are common impurities in cephalosporins. frontiersin.org In such cases, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural elucidation. nih.gov The integration of LC with NMR (LC-NMR) allows for the direct structural analysis of impurities as they are separated chromatographically.

Online LC-NMR involves directly flowing the eluent from the HPLC column into the NMR spectrometer. This method is highly efficient but can be limited by sensitivity, requiring sufficient concentration of the impurity of interest.

Off-line LC-NMR provides a more sensitive approach. It involves collecting fractions containing the impurity of interest as they elute from the HPLC column. These fractions are then concentrated, and the solvent is evaporated and replaced with a deuterated solvent for subsequent NMR analysis. rsc.org This off-line method allows for longer acquisition times and the use of more advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to provide detailed structural connectivity, which is essential for the definitive confirmation of the structure of this compound. nih.gov

Validation of Analytical Methods for this compound Identification and Quantification

Once an analytical method for this compound is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the quantification of the impurity. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Assessment of Method Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. gavinpublishers.com The selectivity of the method for this compound is demonstrated by showing that the peak corresponding to the impurity is well-resolved from other peaks in the chromatogram. This is typically assessed by analyzing blank samples (placebo), samples of the active pharmaceutical ingredient (API), and samples spiked with impurity 15 and other known related substances. The absence of interfering peaks at the retention time of impurity 15 in the blank and unspiked samples confirms the method's specificity. scielo.br

Determination of Detection and Quantitation Limits

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method.

LOD : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

These limits are crucial for methods designed to control impurities, as they must be sensitive enough to measure the impurity at or below its specified limit. The LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. amegroups.org

Table 2: Detection and Quantitation Limits for this compound

| Parameter | Method | Result |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N = 3) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N = 10) | 0.03 µg/mL |

Evaluation of Method Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically evaluated by analyzing a sample of known concentration (e.g., a spiked placebo) and expressing the result as a percentage of recovery. scispace.com For impurity quantification, accuracy is assessed over a specified range, usually by spiking the drug product with known amounts of the impurity at different concentration levels (e.g., 3 levels, with 3 replicates each). europa.eu

Table 3: Accuracy Data for this compound

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean) | Recovery (%) |

|---|---|---|---|

| LOQ | 0.03 | 0.029 | 96.7 |

| 100% | 0.15 | 0.152 | 101.3 |

| 150% | 0.225 | 0.221 | 98.2 |

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com It is evaluated at two levels:

Repeatability (Intra-assay precision) : Assesses precision over a short time interval under the same operating conditions. europa.eu It is typically determined by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations covering the specified range. europa.eu

Intermediate Precision : Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. europa.eu

Precision is expressed as the relative standard deviation (%RSD) of the series of measurements. scispace.com

Table 4: Precision Data for this compound

| Precision Level | Number of Determinations | Mean Concentration (µg/mL) | Standard Deviation | Relative Standard Deviation (%RSD) |

|---|---|---|---|---|

| Repeatability | 6 | 0.151 | 0.0021 | 1.4% |

| Intermediate Precision (Day 1 vs. Day 2) | 12 (6 per day) | 0.153 | 0.0035 | 2.3% |

Robustness and Ruggedness Testing of Analytical Procedures

In the validation of analytical methods for pharmaceutical impurities like this compound, robustness and ruggedness testing are critical to ensure the method's reliability and reproducibility under normal usage. Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in its own parameters, providing an indication of its reliability during routine application. Ruggedness, a measure of reproducibility, assesses the method's performance under a variety of normal test conditions, such as different analysts, laboratories, or instruments.

The robustness of an analytical procedure, often assessed during the method development phase, involves introducing minor changes to key parameters and observing their effect on the results. For a typical High-Performance Liquid Chromatography (HPLC) method used to quantify this compound, these deliberate variations might include the pH of the mobile phase, the composition of the mobile phase, column temperature, and mobile phase flow rate. The goal is to identify which parameters are critical to the method's performance and need to be strictly controlled.

Ruggedness testing confirms that the method can be successfully transferred between different laboratories or even between different analysts and equipment within the same quality control laboratory. This is accomplished by having the analysis performed by different personnel on different days using different sets of equipment.

The results of these tests are evaluated by monitoring system suitability parameters, such as peak resolution, retention time, and peak asymmetry, to ensure they remain within acceptable limits. If a method is found to be sensitive to certain variations, those analytical conditions must be carefully controlled, and precautionary statements may be included in the official procedure.

Below is a table illustrating typical parameters evaluated during robustness and ruggedness testing for an HPLC analysis of this compound.

Table 1: Example Parameters for Robustness and Ruggedness Testing

| Test | Parameter | Nominal Value | Variation Range | Potential Effect Monitored |

|---|---|---|---|---|

| Robustness | Mobile Phase pH | 6.5 | ± 0.2 units | Retention Time, Peak Shape |

| Mobile Phase Composition | 85:15 (Aqueous:Organic) | ± 2% | Resolution, Retention Time | |

| Column Temperature | 30°C | ± 2°C | Retention Time, Peak Asymmetry | |

| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | Retention Time, Peak Area | |

| Ruggedness | Analyst | Analyst 1 | Analyst 2 | Precision, Accuracy |

| HPLC Instrument | Instrument A | Instrument B | Reproducibility of Results | |

| Column Batch | Lot X | Lot Y | Selectivity, Resolution |

Role of Cefathiamidine Impurity Reference Standards in Analytical Science

Impurity reference standards are fundamental tools in pharmaceutical analytical science, playing a critical role in the quality control of active pharmaceutical ingredients (APIs) and finished drug products. A reference standard for this compound is a highly purified and well-characterized compound used as a benchmark for identification and quantification. These standards are essential for validating analytical methods and ensuring that the levels of impurities in pharmaceutical products are accurately measured and controlled to meet stringent regulatory requirements.

The primary function of an impurity reference standard is to ensure the accuracy and reliability of analytical results. It is used to confirm the identity of an impurity by comparing its chromatographic retention time or spectral data with that of the unknown peak in a sample. For quantitative analysis, the reference standard is used to calibrate analytical instruments and to construct standard curves, which are necessary for determining the precise concentration of the impurity in a drug substance or product.

Generation and Characterization of this compound Reference Standards

The creation of a reference standard for this compound is a meticulous process that begins with either chemical synthesis or isolation from bulk Cefathiamidine material. Once the crude impurity is obtained, it undergoes extensive purification, often using techniques like preparative chromatography, to achieve a very high degree of purity.

Following purification, the identity and structure of the potential reference standard must be unequivocally confirmed. This characterization process employs a range of advanced analytical techniques. Structural elucidation is typically achieved using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the molecular structure, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

The purity of the candidate standard is then rigorously assessed. This involves using orthogonal analytical methods, such as different HPLC conditions or other analytical techniques, to ensure that no other significant impurities are present. The entire process of synthesis, purification, and characterization must be thoroughly documented to establish the traceability and reliability of the reference standard.

Application of Reference Standards in Method Validation and Quality Control

The this compound reference standard is indispensable for both the validation of analytical methods and for routine quality control (QC) testing. During method validation, the standard is used to demonstrate that the analytical procedure is fit for its intended purpose.

In quality control, the reference standard is used routinely to test batches of Cefathiamidine. It allows for the confident identification of the impurity peak in chromatograms and its accurate quantification. This ensures that the level of impurity 15 in the final product complies with the safety thresholds established in pharmacopeial monographs and by regulatory agencies.

The table below summarizes the key applications of the reference standard in method validation.

Table 2: Use of this compound Reference Standard in Method Validation

| Validation Parameter | Application of Reference Standard |

|---|---|

| Specificity / Selectivity | Used to confirm the analytical method can distinguish the impurity from the main API and other related substances. |

| Linearity | A series of dilutions of the reference standard are prepared to demonstrate a linear relationship between concentration and analytical response. |

| Accuracy | The standard is added (spiked) into samples at known concentrations to determine the recovery and thus the accuracy of the method. |

| Precision | Repeated measurements of the reference standard solution are performed to assess the method's repeatability and intermediate precision. |

| Limit of Quantitation (LOQ) | The standard is used to determine the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. |

| Limit of Detection (LOD) | Used to establish the lowest concentration of the impurity that can be detected by the analytical method. |

Synthetic Accessibility and Production of Cefathiamidine Impurity 15

Design and Optimization of Synthetic Pathways for Cefathiamidine (B193784) Impurities

The deliberate synthesis of a specific impurity is a critical step in pharmaceutical development. It allows for the definitive identification of the substance in production batches of the API and is necessary for toxicological studies. The design of a synthetic pathway for an impurity like a hypothetical Cefathiamidine impurity 15 would be based on its molecular structure, which dictates the most plausible route of formation during the synthesis of Cefathiamidine.

The synthesis of cephalosporin-related impurities typically mirrors the synthesis of the parent drug, often involving the core intermediate 7-aminocephalosporanic acid (7-ACA). The general strategy involves the acylation of the amino group at the C-7 position of the 7-ACA nucleus with a specific side chain. Impurities can be generated through several mechanisms during this multi-step process:

Starting Material Impurities: Impurities present in the 7-ACA or the side-chain precursor can be carried through the synthesis and react to form new, related impurities.

Side Reactions: The reactive functional groups on the cephalosporin (B10832234) core and the side chain can lead to unintended reactions. For example, alternative acylation positions or reactions with solvents and reagents can generate structural variants.

Incomplete Reactions or Isomerization: Failure of a reaction step to proceed to completion can leave unreacted intermediates that may be impurities themselves or react in subsequent steps. Isomerization at chiral centers or of double bonds, such as the double bond in the dihydrothiazine ring, can also lead to diastereomeric impurities.

Degradation: The final product or intermediates can degrade under the reaction or work-up conditions, leading to hydrolytic or oxidative impurities. For instance, the acetyl group at the C-3 position is susceptible to hydrolysis, leading to the formation of desacetyl derivatives.

A potential synthetic sequence for a process-related impurity would first involve the synthesis of the unique side-chain precursor, followed by its coupling with the 7-ACA core, possibly using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). synarchive.com The final steps would involve deprotection of any protected functional groups.

The intentional synthesis of an impurity for use as a reference standard requires careful optimization of reaction conditions to maximize its yield, a process that often runs counter to the optimization of the parent drug's synthesis. Key parameters that are evaluated include temperature, pH, solvent, catalyst, and reaction time. For impurities that are degradation products, stress studies (e.g., exposure to acid, base, heat, light, or oxidizing agents) on the parent drug are often performed to generate and isolate them. nih.gov

The following table illustrates hypothetical reaction conditions that might be evaluated to optimize the yield of a specific impurity versus the main product.

| Parameter | Condition A (Favors Main Product) | Condition B (Favors Impurity) | Observed Yield of Cefathiamidine (%) | Observed Yield of Impurity (%) |

|---|---|---|---|---|

| Temperature | 0-5°C | 25-30°C (Room Temp) | 92 | 3 |

| pH | 6.5 - 7.0 | > 8.0 (Basic) | 90 | 6 |

| Solvent | Dichloromethane | Methanol/Water | 95 | 2 |

| Reaction Time | 4 hours | 24 hours | 93 | 5 |

Challenges in the Scalable Synthesis of this compound for Research Purposes

Scaling up the synthesis of any pharmaceutical compound from the laboratory bench to a larger scale presents significant challenges, and these are often magnified when producing a minor impurity. drugdiscoverytrends.com The goal is to produce a sufficient quantity of the impurity with high purity for its use as a reference standard in analytical methods and for biological testing.

Key challenges include:

Process Control and Reproducibility: Reactions that are well-behaved on a gram scale can become difficult to control at a kilogram scale. Issues with heat transfer, mixing efficiency, and mass transfer can lead to variations in the impurity profile and reduced yields. worldpharmatoday.com

Purification: Isolating a minor component can be challenging. Impurities are often structurally very similar to the main compound and other impurities, making separation difficult. This frequently requires multiple chromatographic steps, which can be costly and time-consuming to scale up.

Polymorphism: The crystalline form (polymorph) of the solid impurity can change during scale-up due to different crystallization conditions. drugdiscoverytrends.com Since different polymorphs can have different properties, it is crucial to produce a consistent form for use as an analytical standard.

Safety: The reagents and intermediates used in the synthesis may be hazardous, and their safe handling at a larger scale requires specialized equipment and procedures.

Comparative Analysis of Synthetic Approaches for Diverse Cefathiamidine Impurities

Different types of Cefathiamidine impurities necessitate distinct synthetic strategies. The approach is dictated by whether the impurity is a process-related substance, a degradation product, or an isomer.

Process-Related Impurities: These are often synthesized by mimicking the main reaction but using a variant of a starting material or reagent. For example, if an impurity in a starting material for the side chain is identified, that specific impurity can be isolated and used in the coupling reaction with 7-ACA to produce the final impurity.

Degradation Products: These are typically prepared by subjecting the final, pure Cefathiamidine drug substance to forced degradation conditions. For example, the "Deacetyl Cefathiamidine oxidation Impurity" is likely synthesized by treating Cefathiamidine with a mild oxidizing agent, followed by enzymatic or chemical hydrolysis of the C-3 acetyl group. watson-int.com

Diastereomeric Impurities: These isomers, which may differ in the stereochemistry at the C-6 or C-7 position or on the side chain, are among the most challenging to synthesize and isolate. Their synthesis often requires stereospecific precursors or advanced chiral separation techniques to isolate the desired isomer from a mixture.

The following table provides a comparative overview of synthetic approaches for different classes of impurities.

| Impurity Type | General Synthetic Strategy | Key Challenge | Example (Hypothetical/Related) |

|---|---|---|---|

| Process Impurity (Side-chain variant) | Synthesis of variant side-chain, followed by coupling to 7-ACA nucleus. | Synthesis and purification of the unique side-chain precursor. | Coupling of 7-ACA with an incompletely reacted side-chain acid chloride. |

| Degradation Impurity (Hydrolysis) | Controlled hydrolysis (acidic, basic, or enzymatic) of the parent Cefathiamidine. | Preventing further degradation; achieving selective hydrolysis. | Desacetate Cefathiamidine (Cefathiamidine Impurity 3). chemicalbook.com |

| Degradation Impurity (Oxidation) | Treatment of Cefathiamidine with an oxidizing agent (e.g., H₂O₂, m-CPBA). | Controlling the extent of oxidation to avoid multiple oxidized products. | Cefathiamidine S-oxide. |

| Isomeric Impurity (Epimer) | Non-stereoselective synthesis followed by chiral HPLC separation, or use of a specific epimeric starting material. | Difficult separation from the main API; controlling stereochemistry. | (6S,7R)-Cefathiamidine. |

Quality Control and Risk Management of Cefathiamidine Impurities in Pharmaceutical Manufacturing

Impurity Profiling Strategies for Cefathiamidine (B193784) Drug Substance and Drug Product

Impurity profiling is a critical component in the development and manufacturing of Cefathiamidine, ensuring the quality, safety, and efficacy of the final drug product. This process involves a comprehensive set of analytical activities to detect, identify, and quantify impurities that may arise during synthesis, purification, and storage. nih.govresearchgate.net A general strategy for profiling impurities in a drug substance like Cefathiamidine involves the integrated use of various chromatographic and spectroscopic techniques. nih.gov

The impurity profile encompasses both the drug substance and the final drug product, addressing process-related impurities from manufacturing and degradation products that may form over time. researchgate.net For cephalosporins such as Cefathiamidine, which are often semi-synthetic products derived from fermentation, the impurity profile can be more complex and less predictable than that of purely synthetic drugs. europa.eu Special attention is given to polymer impurities, which can form during production, transport, and storage of β-lactam antibiotics. nih.govfrontiersin.org The development of robust analytical methods is essential to compare and control the impurity profiles across different manufacturing batches and producers. magtechjournal.com

Routine Analytical Monitoring and Surveillance of Cefathiamidine Impurity 15 Levels

Routine monitoring is essential for controlling the levels of specific impurities like this compound. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, valued for its ability to separate, identify, and quantify individual impurities with high sensitivity and precision. nih.govresearchgate.net Advanced methods, such as two-dimensional liquid chromatography systems, can be employed to enhance specificity and allow for the simultaneous analysis of various types of impurities, including small molecules and polymers. magtechjournal.com

For comprehensive surveillance, a combination of techniques is often used. These may include:

Reversed-Phase HPLC (RP-HPLC): Widely used for separating and quantifying impurities. nih.govfrontiersin.org

High-Performance Size Exclusion Chromatography (HPSEC): Specifically useful for detecting and characterizing polymer impurities. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique used for the structural elucidation and confirmation of impurities. nih.govresearchgate.netchimia.ch

The data from these routine analyses provide a continuous overview of the impurity profile, allowing manufacturers to ensure batch-to-batch consistency and detect any deviations from the established quality standards.

Evaluation of Impurity Levels in Relation to Established Regulatory Thresholds

The levels of this compound are evaluated against stringent regulatory thresholds established by international bodies like the International Council for Harmonisation (ICH). The ICH guidelines, specifically Q3A for drug substances and Q3B for drug products, provide a framework for controlling impurities. ich.orgmca.gm These guidelines define three key thresholds based on the maximum daily dose (MDD) of the drug:

Reporting Threshold: The level above which an impurity must be reported in regulatory documentation. gmpinsiders.com

Identification Threshold: The level above which the structure of an impurity must be determined. gmpinsiders.com

Qualification Threshold: The level above which an impurity's biological safety must be established through toxicological studies or other justifications. ich.org

For antibiotics derived from fermentation or semi-synthesis, specific guidelines may also apply, providing tailored thresholds for reporting, identification, and qualification. europa.eu The evaluation ensures that the level of Impurity 15 does not exceed limits that would necessitate further identification or safety qualification, thereby safeguarding patient health.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.1% | 0.2% or 1 mg TDI, whichever is lower | 0.5% or 1 mg TDI, whichever is lower |

| > 1 g | 0.05% | 0.1% or 2 mg TDI, whichever is lower | 0.15% or 3 mg TDI, whichever is lower |

TDI: Total Daily Intake. Data compiled from ICH Q3B(R2) guidelines.

Strategies for Mitigation and Control of Cefathiamidine Impurity Formation

Controlling the formation of impurities such as this compound is a fundamental aspect of pharmaceutical manufacturing. beilstein-journals.org Mitigation strategies are implemented throughout the drug development and production lifecycle, from initial process design to final product packaging and storage. researchgate.net A thorough understanding of the synthetic route and potential degradation pathways is crucial for identifying and controlling the formation of process-related impurities and degradation products. beilstein-journals.orgnih.gov

Process Optimization to Minimize Impurity Generation During Synthesis and Purification

The manufacturing process is a primary source of impurities. nih.gov Optimizing synthesis and purification steps is a key strategy to minimize the generation of this compound. This can be achieved by carefully controlling critical process parameters, including:

Reaction Conditions: Adjusting temperature, pressure, pH, and reaction time can prevent the formation of unwanted by-products. researchgate.net

Solvents and Reagents: Selecting appropriate solvents and ensuring the purity of reagents and starting materials can eliminate potential sources of contamination and side reactions. nih.gov

Purification Techniques: Employing effective purification steps, such as recrystallization or chromatography, is vital for removing impurities from intermediate and final products. For instance, optimizing crystallization conditions can prevent impurities from being trapped within the crystal lattice of the drug substance. beilstein-journals.org

By investigating and refining these parameters, manufacturers can develop a robust process that consistently produces Cefathiamidine with a low and controlled level of Impurity 15. nih.gov

Implications of this compound on Drug Product Quality Attributes and Shelf-Life

Stability studies are conducted under various environmental conditions (e.g., temperature, humidity) to monitor the formation of degradation products over time. researchgate.netpharmuni.com The rate at which Impurity 15 or other degradation products form is a critical factor in determining the product's shelf-life. nih.gov If the level of this impurity exceeds the qualified safety threshold during the intended shelf-life, the product would no longer be considered safe and effective for patient use. Therefore, strict control over Impurity 15 is essential for ensuring that the Cefathiamidine drug product meets all quality attributes from the time of manufacture to its expiration date. pharmuni.com

| Factor | Potential Influence on Impurity 15 Formation | Impact on Drug Product Quality Attribute |

|---|---|---|

| Synthesis Process | Formation of process-related by-products | Purity, Potency |

| Purification Method | Inefficient removal of impurities | Purity |

| Storage Temperature | Acceleration of degradation reactions | Stability, Shelf-life, Potency |

| Exposure to Humidity | Hydrolysis of the drug substance | Stability, Purity, Potency |

| Packaging Material | Leaching of external compounds or interaction | Purity, Safety |

| Excipient Purity | Interaction between API and excipient impurities | Stability, Purity |

Compliance with Pharmacopoeial Requirements for Cefathiamidine Impurities

Compliance with pharmacopoeial standards is a cornerstone of ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and finished drug products. For cephalosporin (B10832234) antibiotics like Cefathiamidine, pharmacopoeias provide legally binding standards for purity, testing procedures, and acceptance criteria for related substances, including process impurities and degradation products. These standards are established by expert committees and are based on rigorous scientific evaluation and toxicological data.

Major pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), outline the systematic approach required for the control of impurities. This framework ensures that all known and potential impurities are adequately monitored and limited to levels that are considered safe for patient use. The control strategy for any specific impurity, such as a hypothetical "this compound," would be dictated by the principles laid out in these compendia.

Using Cefazolin as a model, the pharmacopoeial requirements involve a combination of specific tests for identified impurities and general limits for unidentified ones. For instance, the Ph. Eur. monograph for Cefazolin Sodium specifies limits for several named impurities. drugfuture.com

Illustrative Pharmacopoeial Limits for Impurities in Cefazolin Sodium (Ph. Eur.)

| Impurity Name | Limit | Disregard Limit |

| Impurity A | Not more than 0.5% | 0.03% |

| Any Other Impurity | Not more than 0.6% | 0.03% |

| Sum of Impurities (other than A) | Not more than 2.1% | 0.03% |

This interactive table is based on data from the European Pharmacopoeia monograph for a related compound and illustrates the type of requirements that would apply. drugfuture.com

The reporting threshold is the level above which an impurity must be reported, while the identification threshold is the level that triggers the need for structural elucidation. The qualification threshold is the limit above which an impurity's biological safety must be established. For antibiotics, specific guidelines, such as the EMA's "Guideline on setting specifications for related impurities in antibiotics," provide tailored thresholds that consider the typical duration of treatment. gmp-navigator.com

Research into the impurity profile of cephalosporins often involves stress testing (forced degradation) to identify potential degradation products that might form under various conditions such as exposure to acid, base, light, heat, and oxidation. researchgate.netresearchgate.net One study on Cefazolin sodium identified two previously unknown degradation impurities using high-performance liquid chromatography (HPLC) and characterized their structures using advanced spectroscopic techniques like LC-MS, NMR, and FT-IR. researchgate.netnih.gov Such research is vital for updating and refining pharmacopoeial monographs to include new, relevant impurities.

The analytical procedures detailed in pharmacopoeias are critical for ensuring compliance. For Cefazolin, both the USP and Ph. Eur. specify HPLC methods for the separation and quantification of related substances. drugfuture.compharmacopeia.cn These methods are highly specific and validated to ensure they can accurately detect and measure impurities at the required low levels.

Typical HPLC Parameters for Cephalosporin Impurity Analysis

| Parameter | Specification |

| Column | Octadecylsilyl silica (B1680970) gel for chromatography (C18) |

| Mobile Phase | A mixture of a buffer solution (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile) drugfuture.comnih.gov |

| Detection | UV spectrophotometry, typically at wavelengths like 254 nm or 270 nm nih.govscispace.com |

| Flow Rate | Typically around 1.0 - 2.0 mL/min pharmacopeia.cn |

| System Suitability | Resolution between the main peak and key impurity peaks must be adequate (e.g., minimum 2.0) drugfuture.com |

This interactive table summarizes common parameters found in pharmacopoeial methods for cephalosporin analysis.

Should a new impurity like "this compound" be detected at a level exceeding the identification threshold (e.g., >0.10%), a manufacturer would be required by pharmacopoeial and ICH guidelines to identify its chemical structure. If its level surpasses the qualification threshold, a comprehensive toxicological assessment would be necessary to justify the proposed acceptance criterion in the product specification.

Q & A

Basic Research Question

- Process-related impurities: Synthesize impurity 15 via controlled reactions (e.g., incomplete purification) and compare retention times/MS spectra with batch samples.

- Degradation products: Conduct forced degradation (e.g., 0.1M HCl/NaOH, 30% H₂O₂) and track impurity formation kinetics .

Advanced Strategy:

Apply mass balance studies to correlate impurity levels with starting material purity. Use high-resolution MS to distinguish isobaric impurities (e.g., diastereomers) .

What pharmacodynamic (PD) endpoints are critical for assessing Impurity 15’s impact on drug efficacy?

Advanced Research Question

Link pharmacokinetic (PK) data to PD outcomes:

- In vitro MIC studies: Compare MIC shifts (e.g., S. pyogenes, MSSA) between pure cefathiamidine and impurity-spiked formulations.

- Monte Carlo simulations: Predict target attainment rates (e.g., fT > MIC) under varying impurity concentrations .

Regulatory Note: For clinical-phase submissions, define impurity thresholds based on preclinical safety data (e.g., ≤1 mg/day for genotoxic impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.